Montelukast Bis-sulfide (Mixture of Diastereomers)

描述

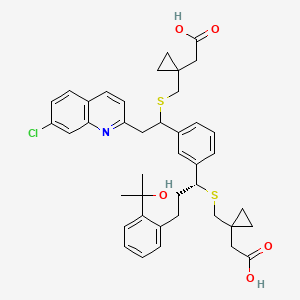

The compound “Montelukast Bis-sulfide (Mixture of Diastereomers)” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including carboxylic acid, sulfanyl, and quinoline moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Common synthetic routes may include:

Formation of the cyclopropyl groups: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.

Introduction of the sulfanyl groups: Thiol-ene reactions or nucleophilic substitution reactions with thiol-containing reagents can be used.

Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis, involving aniline derivatives and carbonyl compounds.

Final assembly: The various fragments can be coupled using methods like esterification, amidation, or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

Scaling up reactions: Ensuring that reactions can be performed on a large scale with consistent results.

Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Quality control: Implementing rigorous testing to ensure the purity and consistency of the compound.

化学反应分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Tetrahydroquinoline derivatives.

Substitution products: Esters, amides.

科学研究应用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety, for example, is known to interact with DNA and enzymes involved in replication and transcription.

相似化合物的比较

Similar Compounds

Quinoline derivatives: Known for their antimalarial and anticancer activities.

Cyclopropyl-containing compounds: Often used in medicinal chemistry for their unique structural properties.

Sulfanyl-containing compounds: Known for their antioxidant and enzyme inhibitory activities.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity. This makes it a versatile molecule for scientific research and potential therapeutic applications.

生物活性

Montelukast Bis-sulfide, a derivative of Montelukast, is an organosulfur compound known for its biological activity, particularly as a leukotriene receptor antagonist. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Overview of Montelukast Bis-sulfide

Montelukast Bis-sulfide (R,S) is characterized by the molecular formula C₄₁H₄₆ClNO₅S₂ and a molecular weight of 732.39 g/mol. It appears as a pale yellow to yellow solid with a melting point exceeding 60°C, indicating thermal stability. The compound is synthesized using multi-step organic synthesis techniques, which ensure the retention of desired stereochemistry and purity necessary for its biological activity.

Montelukast Bis-sulfide functions primarily by blocking the action of leukotrienes—potent inflammatory mediators involved in asthma and allergic responses. By antagonizing the Cysteinyl leukotriene receptor 1 (CysLT1), it inhibits the physiological effects of leukotrienes such as LTC4, LTD4, and LTE4, which are implicated in bronchoconstriction and airway inflammation .

Key Mechanistic Insights:

- Receptor Interaction : The compound binds with high affinity to CysLT1 receptors, preventing leukotriene-induced bronchoconstriction and inflammation.

- Covalent Bonding : The sulfur atom in the bis-sulfide can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting various signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of Montelukast Bis-sulfide is similar to that of its parent compound, Montelukast. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 64% |

| Volume of Distribution | 8 to 11 liters |

| Protein Binding | >99% |

| Mean Plasma Half-life | 2.7 to 5.5 hours |

| Clearance | 45 mL/min |

Studies indicate that Montelukast is rapidly absorbed after oral administration, with peak plasma concentrations typically reached within a few hours .

Biological Activity

Montelukast Bis-sulfide exhibits significant biological activities related to its role as a leukotriene receptor antagonist. Research indicates its effectiveness in:

- Asthma Management : Reducing bronchoconstriction and airway inflammation.

- Allergic Rhinitis : Providing symptomatic relief from seasonal and perennial allergic rhinitis.

In clinical studies involving adults and pediatric patients, Montelukast has shown to decrease mean peripheral blood eosinophils by approximately 13% to 15% compared to placebo during treatment periods .

Case Studies and Research Findings

- Efficacy in Asthma : A study demonstrated that Montelukast effectively reduced asthma symptoms and improved lung function in patients aged 6 years and older. The results indicated significant improvements in forced expiratory volume (FEV1) post-treatment.

- Allergic Rhinitis Relief : Another clinical trial highlighted the efficacy of Montelukast in alleviating symptoms of allergic rhinitis, showing a median reduction in nasal congestion and sneezing.

- Bioequivalence Studies : Bioequivalence studies comparing generic formulations of Montelukast have confirmed that pharmacokinetic parameters fall within acceptable ranges for therapeutic equivalence, supporting the use of generic alternatives without compromising efficacy or safety .

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNODSMYYCYZTO-RERZGLEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743994 | |

| Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-05-4 | |

| Record name | Montelukast bis-sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242260054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST BIS-SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YX74QVN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。